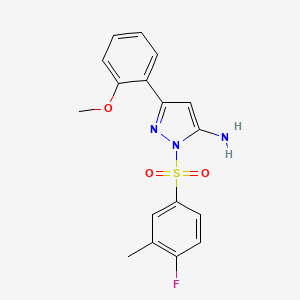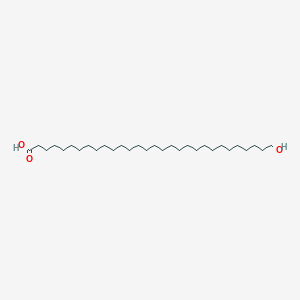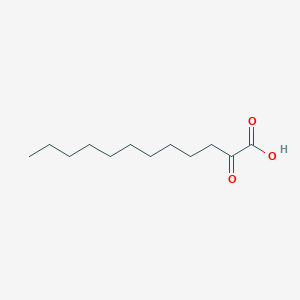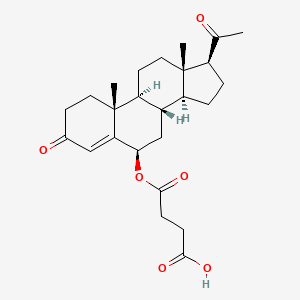
Progesterone 6-hemisuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6beta-hydroxyprogesterone hemisuccinate is a dicarboxylic acid monoester that is the hydrogen succinate ester of 6beta-hydroxyprogesterone. It is a dicarboxylic acid monoester, a 3-oxo-Delta(4) steroid, a 20-oxo steroid, a steroid ester and a hemisuccinate. It derives from a 6beta-hydroxyprogesterone and a succinic acid.
Scientific Research Applications
Immunological Applications
Progesterone 6-hemisuccinate has been studied for its influence in immunoassays. A study explored the impact of different bridges in radioiodinated tracers on progesterone assays using antibodies. This research highlighted the importance of the bridges used in immunogen production and tracer preparation, significantly affecting assay characteristics (Karir et al., 2006).
Reproductive Health and Fertility
Progesterone, including its derivatives like progesterone 6-hemisuccinate, plays a crucial role in reproductive health. Studies have focused on its supplementation in lactating dairy cows and beef heifers to improve fertility responses and embryo survival rates (Bisinotto et al., 2015); (Beltman et al., 2009).
Neuroprotective Effects
Progesterone has demonstrated neuroprotective effects in various neurological conditions. A study on middle-aged mice found that progesterone posttreatment after intracerebral hemorrhage improved long-term neurological function and reduced brain injury markers (Jiang et al., 2016).
Development of Progesterone Receptor Ligands
Research has been conducted on the development of progesterone receptor ligands, including progesterone 6-hemisuccinate. This has led to the creation of drugs with various therapeutic applications beyond traditional reproductive health roles (Madauss et al., 2007).
Endocrinology and Physiology
Progesterone and its analogues are pivotal in endocrinology and physiology. Its various roles, including neuro- and immunoprotective activities, have been extensively studied, leading to advancements in human medicine (Kolatorova et al., 2022).
Influence on Binding Constants in Immunoassays
The influence of progesterone 6-hemisuccinate on binding constants in immunoassays has been investigated, demonstrating the impact of enzyme tracers and spacer arms on antibody binding site concentrations (Giraudi et al., 2000).
Myelin Repair and Neuroprotection
Progesterone, including its 6-hemisuccinate form, has shown potential in myelin repair and neuroprotection. This makes it a candidate for treating neurodegenerative diseases and neuroinjury (Schumacher et al., 2008); (Stein, 2001).
Impact on Steroidogenesis
Research has shown that progesterone can influence steroidogenesis, affecting testosterone production and the expression of steroidogenic enzymes and receptors (Chishti et al., 2014).
Pharmaceutical Preparations and Stability
The stability of progesterone in pharmaceutical preparations like rapid-dissolving tablets has been a subject of study. This research is crucial for ensuring the effective delivery of progesterone in therapeutic applications (Sayre et al., 2019).
Therapeutic Applications in Human Medicine
Progesterone's role in human medicine, especially in therapeutic applications for conditions like traumatic brain injury, has been extensively researched. Its neuroprotective and neuromodulatory actions have opened up new avenues for treatment (Stein, 2011).
properties
CAS RN |
50909-93-8 |
|---|---|
Product Name |
Progesterone 6-hemisuccinate |
Molecular Formula |
C25H34O6 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[[(6R,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H34O6/c1-14(26)17-4-5-18-16-13-21(31-23(30)7-6-22(28)29)20-12-15(27)8-10-25(20,3)19(16)9-11-24(17,18)2/h12,16-19,21H,4-11,13H2,1-3H3,(H,28,29)/t16-,17+,18-,19-,21+,24+,25+/m0/s1 |
InChI Key |
QYQJIYPYLWZOPR-BTGMICCMSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)OC(=O)CCC(=O)O)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C |
synonyms |
6beta-hydroxyhemisuccinate-progesterone progesterone 6-hemisuccinate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



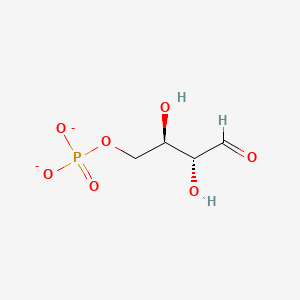
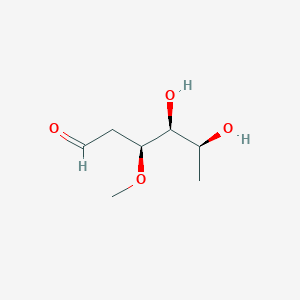
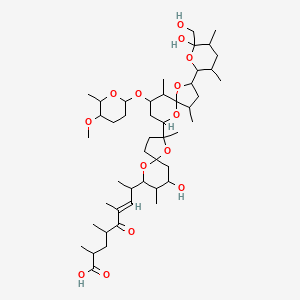
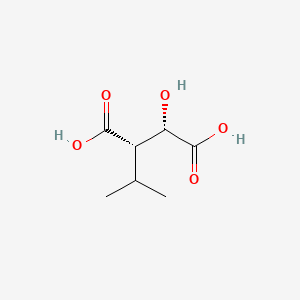
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazin-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235677.png)
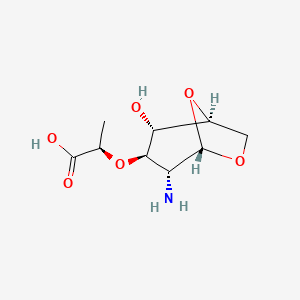
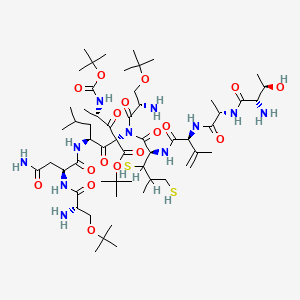
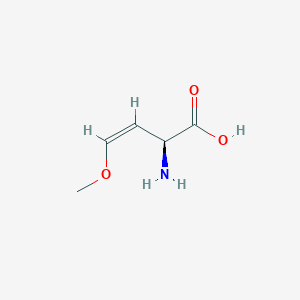
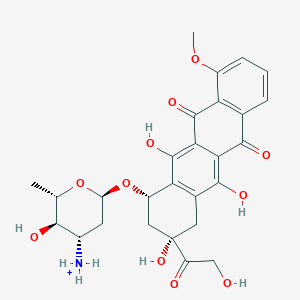
![(10R,11S,12S,14R,16S,20S,21R,22S,24E)-16-[(R)-amino(hydroxy)methoxy]-12-hydroxy-20-{(2S,3S,7R,8R,9R,10E)-11-[(hydroxymethyl)(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-en-1-yl}-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.1~2,5~.1~6,9~]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B1235685.png)
![(4R,6R,8R,9E,11E)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1235687.png)
